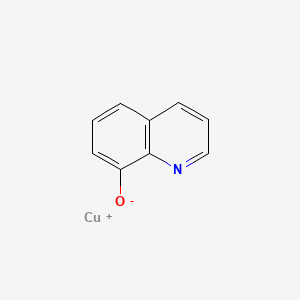
(8-Quinolinolato-N1,O8)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Quinolinolato-N1,O8)copper, also known as copper 8-quinolinolate, is a coordination compound where copper is chelated by 8-quinolinol. This compound is known for its stability and has been widely studied for its various applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (8-Quinolinolato-N1,O8)copper typically involves the reaction of copper salts with 8-quinolinol in an appropriate solvent. One common method is to dissolve copper(II) sulfate in water and then add 8-quinolinol dissolved in ethanol. The reaction mixture is stirred, and the product precipitates out as a solid, which is then filtered and dried.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (8-Quinolinolato-N1,O8)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different copper oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The ligand (8-quinolinol) can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Various ligands can be introduced in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New coordination compounds with different ligands.
科学研究应用
(8-Quinolinolato-N1,O8)copper has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its antimicrobial properties and potential use in biocidal formulations.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of antifouling paints and wood preservatives due to its biocidal properties.
作用机制
The mechanism by which (8-Quinolinolato-N1,O8)copper exerts its effects involves the interaction of the copper ion with biological molecules. The copper ion can generate reactive oxygen species, leading to oxidative stress in microbial cells, which results in cell death. In therapeutic applications, the compound may interact with specific molecular targets, disrupting cellular processes and leading to the desired therapeutic effect.
相似化合物的比较
- Copper 8-hydroxyquinolate
- Copper bis(8-quinolinolato)
- Copper oxinate
Comparison: (8-Quinolinolato-N1,O8)copper is unique due to its specific coordination with 8-quinolinol, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different stability, solubility, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
属性
CAS 编号 |
24559-43-1 |
|---|---|
分子式 |
C9H6CuNO |
分子量 |
207.70 g/mol |
IUPAC 名称 |
copper(1+);quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 |
InChI 键 |
YXIMXYHPMWLZJQ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















